Sultamicillin (tosylate)
Description
Conceptualization as a Mutual Prodrug System
Sultamicillin (B1682570) is conceptualized as a mutual prodrug, an innovative approach in medicinal chemistry. irjmets.comslideshare.net A prodrug is an inactive or less active derivative of a drug molecule that undergoes transformation in the body to release the active parent drug. humanjournals.com In the case of a mutual prodrug, two different drugs are linked together into a single molecule. This linked compound is inactive and is designed to be cleaved in the body, releasing both active drugs simultaneously. wikidoc.org
Sultamicillin is the mutual prodrug of the antibiotic ampicillin (B1664943) and the β-lactamase inhibitor sulbactam (B1307). wikidoc.orgncats.io Specifically, it is the tosylate salt of the double ester of ampicillin and sulbactam, where the two are linked via a methylene (B1212753) group. wikidoc.orgncats.iopfizer.com This chemical linkage allows for the oral administration of both ampicillin and sulbactam in a single compound. wikidoc.orgwikipedia.org Following oral administration, sultamicillin is hydrolyzed during absorption in the intestinal wall, releasing ampicillin and sulbactam into the systemic circulation in a 1:1 molar ratio. pfizer.comwikipedia.org
The design of prodrugs in antibiotic chemistry is a strategy to overcome various limitations of conventional drug formulations. irjmets.comslideshare.netfiveable.me The primary goals of creating a prodrug include improving a drug's physicochemical properties, pharmacokinetics, and patient compliance. humanjournals.comfiveable.me Key rationales for employing a prodrug approach include:
Enhanced Bioavailability: One of the main reasons for designing sultamicillin as a prodrug is to improve the oral bioavailability of both ampicillin and sulbactam. wikidoc.orgpfizer.com Ampicillin itself is not fully absorbed from the gastrointestinal tract, and sulbactam is poorly absorbed when taken orally. drugbank.comwikipedia.org The prodrug form, sultamicillin, is better absorbed, leading to higher serum concentrations of both active components compared to when they are administered separately. pfizer.comelsevier.es
Improved Stability: Prodrugs can be designed to be more chemically stable than the parent drugs, protecting them from degradation in the harsh environment of the stomach. humanjournals.comfiveable.me
Reduced Side Effects: By being inactive until absorbed, prodrugs can minimize local side effects, such as gastrointestinal irritation. wikidoc.orgfiveable.me
Targeted Delivery: In some cases, prodrugs can be designed for targeted delivery to specific tissues or cells where the active drug is needed, thereby increasing efficacy and reducing systemic toxicity. irjmets.comfiveable.me
Overview of its Role in Combating Bacterial Resistance
The emergence of bacterial resistance to antibiotics is a major global health concern. One of the most significant mechanisms of resistance is the production of β-lactamase enzymes by bacteria. elsevier.espatsnap.com These enzymes inactivate β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing their characteristic β-lactam ring. elsevier.espatsnap.com
Sultamicillin's effectiveness in overcoming bacterial resistance lies in its dual-action mechanism. patsnap.com Upon release from the prodrug, ampicillin acts as the primary bactericidal agent. wikidoc.orgpatsnap.com Ampicillin is a broad-spectrum penicillin that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). wikipedia.orgpatsnap.com This action prevents the formation of peptidoglycan, a critical component of the cell wall, leading to cell lysis and death. patsnap.com
However, the efficacy of ampicillin alone is compromised in the presence of β-lactamase-producing bacteria. patsnap.com This is where sulbactam plays its crucial role. Sulbactam is a potent, irreversible inhibitor of a wide range of bacterial β-lactamases. drugbank.compatsnap.comnih.gov By itself, sulbactam has weak antibacterial activity. drugbank.com Its primary function is to bind to and inactivate β-lactamase enzymes, effectively protecting ampicillin from enzymatic degradation. wikidoc.orgpatsnap.com This "suicide inhibition" allows ampicillin to exert its antibacterial effect on otherwise resistant strains. elsevier.eswikipedia.org The combination of ampicillin and a β-lactamase inhibitor extends the spectrum of activity to include many bacteria that would otherwise be resistant. ncats.ioselleckchem.com
Interactive Data Tables
Table 1: Chemical Properties of Sultamicillin (tosylate) and its Components
| Compound | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name |
| Sultamicillin (tosylate) | C32H38N4O12S3 | 766.85 | [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid nih.gov |
| Ampicillin | C16H19N3O4S | 349.41 | (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid wikipedia.orgnih.gov |
| Sulbactam | C8H11NO5S | 233.24 | (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide drugbank.comwikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14?,15-,16-,17+,18+,21-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSPKNZHGIDQM-FFLUYVNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Structural Aspects of Sultamicillin Tosylate
Molecular Architecture and Linkage Chemistry
The core structure of sultamicillin (B1682570) is a double ester, where ampicillin (B1664943) and sulbactam (B1307) are covalently joined through a specific linker. tcichemicals.com This design facilitates absorption from the gastrointestinal tract before breaking down to release the active agents. wikipedia.orgindexcopernicus.com
Ester Bond Formation and Methylene (B1212753) Linkage
Sultamicillin's defining feature is the oxymethylpenicillinate sulfone ester of ampicillin. In this arrangement, ampicillin and sulbactam are linked via a methylene group (-CH₂-), forming a double ester, or more precisely, an acylal linkage. wikipedia.org This methylene bridge connects the carboxyl group of sulbactam to the hydroxyl group of a hydroxymethyl ester of ampicillin, and the carboxyl group of ampicillin to the same methylene linker. nih.gov This unique structure is designed to be stable enough for formulation but labile enough to be cleaved by enzymes in the gut wall after oral intake. wikipedia.org
Tosylate Salt Form in Chemical Stability Considerations
Sultamicillin is formulated as a tosylate (p-toluenesulfonate) salt. wikipedia.orgnih.gov The formation of this salt with the free amino group of the ampicillin moiety improves the compound's physicochemical properties, making it more suitable for oral tablet formulations. indexcopernicus.com The tosylate salt form is a white to off-white crystalline powder. fengchengroup.comscispace.com While generally stable under recommended storage conditions, studies have shown that the compound's stability can be affected by factors such as high temperature, strong light, and high humidity. medchemexpress.comatlantis-press.com Therefore, it is recommended that sultamicillin tosylate be stored in dark, cool, and dry conditions. atlantis-press.com The stability of the compound also makes it suitable for radiation sterilization.
Stereochemical Considerations and Isomeric Forms
The sultamicillin molecule possesses significant stereochemical complexity due to the multiple chiral centers within both the ampicillin and sulbactam components. The specific three-dimensional arrangement is critical for its stability and subsequent hydrolysis into biologically active forms.
The stereochemistry of the core bicyclic ring systems is as follows:
Ampicillin portion : Contains stereocenters at the 2S, 5R, and 6R positions.
Sulbactam portion : Contains stereocenters at the 2S and 5R positions.
The IUPAC name, which defines this stereochemistry, is [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. nih.gov Maintaining these specific spatial arrangements is essential for the molecule's function.
Polymorphism and Crystalline Forms Research
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known characteristic of sultamicillin tosylate. google.com Different polymorphic forms of the same compound can exhibit varied physical properties, including melting point, stability, and dissolution rate, which can impact its formulation and bioavailability. google.com
Characterization of Crystalline Polymorphic Forms
Research has identified at least two distinct crystalline polymorphic forms of sultamicillin tosylate, often referred to as Form 1 and Form 2. google.com These forms can be distinguished by their unique physical characteristics, which are determined using analytical techniques such as X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC). google.com Form 2 has been noted for having a higher melting point and a different dissolution profile compared to Form 1, suggesting potential advantages in stability and bioavailability. google.com
| Property | Polymorph 1 | Polymorph 2 |
| Melting Range | 160-175 °C | Onset: 174.73 °C, Peak: 177.52 °C |
| Appearance | Crystalline Powder | Crystalline Powder |
| Data sourced from patent information. google.com |
Infrared Spectroscopic Analysis of Polymorphs
Infrared (IR) spectroscopy is a key method used to differentiate between the polymorphic forms of sultamicillin tosylate by detecting differences in their molecular vibrations. google.comnih.gov The distinct IR spectra of Form 1 and Form 2 arise from the different arrangements of molecules in the crystal lattice of each polymorph.
A patented polymorphic form, designated as "Form 2," is characterized by a specific IR spectrum pattern. google.com
Infrared Absorption Bands for Sultamicillin Tosylate Polymorph 2
| Wavenumber (cm⁻¹) |
|---|
| 2978 |
| 1793 |
| 1689 |
| 1498 |
| 1459 |
| 1326 |
| 1175 |
| 1126 |
| 1009 |
| 975 |
| 684 |
| 570 |
(Note: Values are ±5 cm⁻¹) Table data sourced from patent WO2007004239A1. google.com
These characteristic peaks in the infrared spectrum provide a reliable fingerprint for identifying this specific crystalline form. google.com
Biochemical Mechanisms of Action
Prodrug Hydrolysis and Active Component Release
The clinical efficacy of sultamicillin (B1682570) is predicated on its biotransformation into its active components, ampicillin (B1664943) and sulbactam (B1307), within the body. indexcopernicus.com This conversion is a critical step that ensures the systemic availability of both the antibiotic and its protective beta-lactamase inhibitor. pfizer.com
Sultamicillin is designed to be hydrolyzed during absorption from the gastrointestinal tract. mims.comptfarm.plfda.gov.ph This process is facilitated by enzymes, likely esterases, present in the gut wall. wikipedia.orgnih.gov The hydrolysis cleaves the double ester bonds that link ampicillin and sulbactam. indexcopernicus.comnih.gov This biotransformation is rapid and efficient, leading to the systemic release of the two active moieties. nih.govnih.gov Studies show that sultamicillin is an extremely efficient prodrug for both ampicillin and sulbactam. nih.gov
A key feature of sultamicillin's design is the liberation of its active components in a fixed stoichiometric ratio. mims.com Following enzymatic hydrolysis, ampicillin and sulbactam are released into the systemic circulation in a 1:1 molar ratio. patsnap.compfizer.comwikipedia.orgfda.gov.ph This ensures that for every molecule of the antibacterial agent, ampicillin, a corresponding molecule of the protective beta-lactamase inhibitor, sulbactam, is available to counteract bacterial resistance mechanisms. patsnap.com The bioavailability of an oral dose of sultamicillin is approximately 80% of an equivalent intravenous dose of sulbactam and ampicillin. pfizer.comfda.gov.ph
| Parameter | Ampicillin | Sulbactam |
|---|---|---|
| Molar Release Ratio | 1 | 1 |
| Plasma Protein Binding | ~28% mims.com | ~38% mims.com |
| Elimination Half-life | ~1 hour mims.compfizer.com | ~0.75 hours mims.compfizer.com |
Ampicillin's Mechanism in Bacterial Cell Wall Biosynthesis Inhibition
Ampicillin, a beta-lactam antibiotic of the aminopenicillin class, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. patsnap.comnih.govpatsnap.com This structure is vital for maintaining the integrity and shape of the bacterial cell, protecting it from osmotic pressure. patsnap.com
The primary molecular targets of ampicillin are penicillin-binding proteins (PBPs). patsnap.compatsnap.compatsnap.com PBPs are enzymes, such as transpeptidases, located on the bacterial cell membrane that are essential for the final steps of peptidoglycan synthesis. patsnap.comla.govyoutube.com Ampicillin binds to these proteins, inhibiting their enzymatic activity. patsnap.comnih.govdrugbank.com This binding prevents the PBPs from carrying out their function in cell wall assembly. patsnap.com Different bacteria may have various types of PBPs, and the affinity of ampicillin for these proteins can influence its spectrum of activity.
Peptidoglycan consists of sugar and amino acid polymers that form a mesh-like layer outside the bacterial plasma membrane. patsnap.com The structural rigidity of this layer is dependent on the cross-linking of peptidoglycan chains, a process catalyzed by PBPs. patsnap.comquora.com By binding to and inactivating PBPs, ampicillin inhibits the final transpeptidation step of peptidoglycan synthesis. mims.comquora.com This action prevents the formation of these crucial cross-links, resulting in a weakened and defective cell wall. patsnap.compatsnap.com The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death. patsnap.comnih.gov
Sulbactam's Role as a Beta-Lactamase Inhibitor
Many bacteria have developed resistance to beta-lactam antibiotics like ampicillin by producing beta-lactamase enzymes. patsnap.compatsnap.com These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. nih.govpatsnap.com Sulbactam is a beta-lactamase inhibitor designed to counteract this resistance mechanism. patsnap.comslideshare.net While it has weak intrinsic antibacterial activity, its primary role is to protect ampicillin from degradation. pfizer.comnih.gov
Sulbactam is structurally similar to beta-lactam antibiotics, which allows it to bind to the active site of beta-lactamase enzymes. patsnap.commdpi.com It acts as a "suicide inhibitor". nih.govnih.gov The binding is initially competitive but becomes an irreversible, stable complex. patsnap.comnih.govmdpi.com This process permanently inactivates the beta-lactamase enzyme, preventing it from destroying ampicillin. patsnap.compatsnap.com By neutralizing these enzymes, sulbactam restores and extends the antibacterial spectrum of ampicillin to include beta-lactamase-producing strains. mims.comwikipedia.orgpatsnap.com
| Compound | Primary Role | Molecular Target | Effect |
|---|---|---|---|
| Ampicillin | Bactericidal Antibiotic | Penicillin-Binding Proteins (PBPs) patsnap.compatsnap.com | Inhibition of peptidoglycan cross-linking, leading to cell wall disruption and lysis. mims.comquora.com |
| Sulbactam | Beta-Lactamase Inhibitor | Beta-lactamase enzymes patsnap.commdpi.com | Irreversible inactivation of beta-lactamases, protecting ampicillin from degradation. pfizer.compatsnap.com |
Irreversible Complex Formation with Beta-Lactamases
The primary mechanism by which sulbactam contributes to the efficacy of the combination is through its potent inhibition of beta-lactamase enzymes. wikipedia.org These enzymes, produced by resistant bacteria, hydrolyze the beta-lactam ring of antibiotics like ampicillin, rendering them inactive. wikipedia.orgpatsnap.com Sulbactam is a time-dependent, irreversible inhibitor of a wide variety of beta-lactamases. nih.govoup.com
The process begins with sulbactam competitively binding to the active site of the beta-lactamase enzyme, forming a reversible Michaelis-type complex. nih.govoup.com This initial binding is followed by the opening of sulbactam's beta-lactam ring, which then covalently and irreversibly binds to a serine residue in the enzyme's active site. patsnap.commdpi.com This acylation step forms a stable, inactivated protein complex. nih.govoup.com Because the enzyme participates in its own inactivation, this mechanism is often referred to as "suicide inhibition". patsnap.com This process effectively removes the beta-lactamase enzyme as a threat to the partner antibiotic. patsnap.comnih.govoup.com
| Enzyme Class | Inhibition by Sulbactam | Examples |
|---|---|---|
| Class A (Penicillinases) | Strongly inhibited | TEM-1, SHV-1 |
| Class C (Cephalosporinases) | Moderate inhibition | AmpC |
| Class D (Oxacillinases) | Variable inhibition | OXA enzymes |
| Class B (Metallo-β-lactamases) | Not inhibited | NDM-1, VIM, IMP |
Protection of Beta-Lactam Antibiotics from Hydrolysis
By forming an irreversible complex with beta-lactamase enzymes, sulbactam effectively sequesters and inactivates them. patsnap.com This action shields the partner beta-lactam antibiotic, ampicillin, from enzymatic degradation. nih.govoup.com In the presence of sulbactam, ampicillin can maintain its structural integrity and reach its therapeutic targets—the penicillin-binding proteins (PBPs)—in sufficient concentrations to exert its bactericidal effect. wikipedia.orgpatsnap.com This protective mechanism restores or expands the spectrum of activity of ampicillin to include bacteria that have acquired resistance through the production of beta-lactamases. patsnap.comnih.gov
Ancillary PBP Binding Activity of Sulbactam
In addition to its role as a beta-lactamase inhibitor, sulbactam possesses intrinsic, albeit moderate, antibacterial activity. nih.govoup.com This activity stems from its ability to bind to bacterial penicillin-binding proteins (PBPs), the essential enzymes involved in the final steps of peptidoglycan synthesis for the bacterial cell wall. wikipedia.orgoup.comnih.gov The binding of sulbactam to these proteins disrupts cell wall construction, which can contribute to bacterial cell death. nih.gov
| Bacterial Species | Target PBP(s) with Strong Affinity |
|---|---|
| Acinetobacter baumannii | PBP1, PBP3 nih.govdrugbank.com |
| Escherichia coli | PBP1a nih.gov |
| Bacteroides fragilis | PBP affinity demonstrated wikipedia.org |
Synergistic Biochemical Effects of Combined Components
The combination of ampicillin and sulbactam, delivered via sultamicillin, results in a potent synergistic biochemical effect that is greater than the sum of the individual components. nih.govnih.gov This synergy arises from two distinct but complementary biochemical mechanisms.
First, the primary synergistic action is the protection of ampicillin from hydrolysis by beta-lactamases, as detailed previously. nih.govoup.compatsnap.com This allows ampicillin to function effectively against otherwise resistant bacteria. patsnap.com
Second, a notable synergy occurs at the level of the ultimate bacterial targets, the PBPs. nih.gov Ampicillin and sulbactam often exhibit different, complementary affinities for various PBPs within the same bacterium. nih.govnih.gov For example, in E. coli, ampicillin has the highest binding activity for PBP3, which is crucial for septum formation during cell division, while sulbactam binds most strongly to PBP1a, which is involved in cell elongation. nih.gov The simultaneous binding of both compounds to multiple, distinct PBP targets leads to a more comprehensive disruption of cell wall synthesis than either agent could achieve alone. nih.gov This results in more rapid and effective bacterial killing, an effect that is observed even in bacterial strains that produce low levels of or no beta-lactamase. nih.govoup.comnih.gov
Synthetic Methodologies and Precursors
Total Synthesis Pathways of Sultamicillin (B1682570) (tosylate)
The total synthesis of Sultamicillin (tosylate) involves the strategic coupling of two key building blocks: an ampicillin (B1664943) moiety and a sulbactam (B1307) moiety. Sulbactam itself is a derivative of penicillanic acid, specifically penicillanic acid 1,1-dioxide. google.com A common pathway involves the reaction of a protected form of ampicillin with a reactive ester of sulbactam. For instance, anhydrous ampicillin can be reacted with methyl acetoacetate (B1235776) to protect its amino group. quickcompany.in This intermediate is then coupled with iodomethyl penicillanate 1,1-dioxide. The final step involves the removal of the protecting group and the formation of the tosylate salt, typically achieved by hydrolysis with p-toluenesulfonic acid. quickcompany.in
The core of the sultamicillin structure is the double ester, or acylal, linkage connecting ampicillin and sulbactam via a methylene (B1212753) group. wikipedia.org This mutual prodrug is formed by reacting the carboxylic acid groups of both ampicillin and sulbactam with a suitable methylene-donating agent. ejpmr.com The process involves the esterification of the carboxyl group of sulbactam (penicillanic acid 1,1-dioxide) with a halomethyl halide, like chloromethyl chlorosulfate (B8482658) or chloroiodomethane, to create a reactive halomethyl ester intermediate. drugfuture.comgoogle.com This intermediate, such as chloromethyl penicillanate 1,1-dioxide or iodomethyl penicillanate 1,1-dioxide, is then used to esterify the carboxyl group of the ampicillin moiety. quickcompany.indrugfuture.com This sequential esterification ensures the formation of the desired diester prodrug structure. nih.gov
Condensation reactions are pivotal in coupling the ampicillin and sulbactam precursors. In one pathway, the sodium salt of ampicillin, with its amino group protected as an imine by condensation with benzaldehyde, is condensed with iodomethyl penicillanate 1,1-dioxide in a solvent like dimethylformamide (DMF) to yield the fully protected bisester intermediate. drugfuture.com Another approach involves the reaction of ampicillin (protected as an enamine with methyl acetoacetate in the presence of a base like potassium carbonate) with iodomethyl penicillanate 1,1-dioxide. quickcompany.indrugfuture.com These condensation reactions effectively bring the two separate components together, forming the complete carbon skeleton of sultamicillin before the final deprotection and salt formation steps.
Identification of Key Synthetic Intermediates
| Intermediate Compound | Role in Synthesis |
| Penicillanic acid 1,1-dioxide (Sulbactam) | The core β-lactamase inhibitor moiety. google.com |
| Chloromethyl penicillanate 1,1-dioxide | A reactive ester of sulbactam used to form the diester linkage. drugfuture.com |
| Iodomethyl penicillanate 1,1-dioxide | A highly reactive ester of sulbactam for coupling with the ampicillin moiety. quickcompany.indrugfuture.com |
| Ampicillin enamine derivative | A protected form of ampicillin, formed with methyl acetoacetate, to prevent side reactions at the amino group during esterification. quickcompany.indrugfuture.com |
| Ampicillin imine derivative | An alternative protected form of ampicillin, formed with benzaldehyde. drugfuture.com |
| 6ß-[N-(l-methoxycarbonyl-propen-2-yl)-D-α-amino-a-phenylacetamido]penicillanoyloxy methyl penicillanate 1,1-dioxide | The fully protected diester intermediate before deprotection and salt formation. quickcompany.in |
These intermediates are synthesized through specific reactions, such as the oxidation of penicillanic acid and the protection of ampicillin's amino group, before being coupled in the main condensation step. drugfuture.comgoogle.com
Oxidative Steps in Precursor Derivatization (e.g., penicillanic acid 1,1-dioxide)
A critical step in the synthesis of sultamicillin precursors is the oxidation of the sulfur atom in the penicillanic acid backbone to form the corresponding sulfone, penicillanic acid 1,1-dioxide (sulbactam). drugfuture.com This transformation is essential as sulbactam's β-lactamase inhibitory activity is dependent on the sulfone group. The oxidation is typically achieved using strong oxidizing agents.
One common method involves the esterification of penicillanic acid to form an intermediate like chloromethyl penicillanate, which is then oxidized to chloromethyl penicillanate 1,1-dioxide. drugfuture.com This oxidation is often carried out using hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, in a solvent like isopropanol. drugfuture.com Other oxidizing agents, including peroxy acids like peroxyacetic acid, can also be employed for this transformation. researchgate.net The selective and efficient oxidation of the sulfide (B99878) to a sulfone without degrading the sensitive β-lactam ring is a key challenge in this step.
Analytical Chemistry and Characterization
Chromatographic Techniques for Purity and Component Analysis
Chromatography is instrumental in separating sultamicillin (B1682570) from its precursors, degradation products, and the active moieties it is composed of, namely ampicillin (B1664943) and sulbactam (B1307).
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of sultamicillin tosylate due to its high resolution, sensitivity, and accuracy. ijprs.comnih.gov Various HPLC methods have been developed and validated for its determination in bulk drug and pharmaceutical formulations. ijprs.com
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed method for the routine analysis of sultamicillin tosylate. ijprs.com These methods are typically developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. ijprs.comscispace.com
A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and water or an aqueous buffer. scispace.comresearchgate.net Detection is commonly performed using a UV detector at wavelengths where sultamicillin tosylate exhibits significant absorbance, such as 215 nm, 225 nm, or 230 nm. scispace.comresearchgate.netptfarm.pl
Validation of these methods confirms their performance characteristics. Linearity is established over a specific concentration range, with high correlation coefficients (r² > 0.999) demonstrating a direct relationship between concentration and detector response. ijprs.comscispace.com Precision is assessed through repeatability, ensuring consistent results upon repeated analysis. ijprs.com Accuracy is confirmed by recovery studies, which should fall within acceptable limits. researchgate.net The limits of detection (LOD) and quantification (LOQ) are also determined to define the sensitivity of the method. ijprs.com
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Phenomenex C18 (150 mm x 4.6 mm, 5 µm) ijprs.comscispace.com | Kinetex® C18 (250×4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile:Water (45:55 v/v) ijprs.comscispace.com | Acetonitrile:Acetate Buffer pH 3 (60:40 v/v) researchgate.net |
| Flow Rate | 1.0 mL/min ijprs.comscispace.com | 1.0 mL/min researchgate.net |
| Detection Wavelength | 225 nm ijprs.comscispace.com | 254 nm researchgate.net |
| Retention Time | 6.9 min ijprs.comscispace.com | Not Specified |
| Linearity Range | 10-60 µg/mL ijprs.comscispace.com | 10-50 µg/mL researchgate.net |
| Correlation Coefficient (r²) | 0.9991 ijprs.comscispace.com | > 0.999 researchgate.net |
| Accuracy (% Recovery) | Not Specified | 95.41% to 105.30% researchgate.net |
For more complex samples, such as those from stability studies where degradation products may be present, gradient elution HPLC is often preferred. researchgate.netnih.gov Unlike isocratic methods which use a constant mobile phase composition, gradient methods involve changing the mobile phase composition during the analysis. semanticscholar.org This allows for the effective separation of compounds with a wide range of polarities.
A gradient RP-HPLC method was utilized to identify a new degradation product in sultamicillin drug substance. nih.gov Another method employed a gradient mode with a mobile phase consisting of a pH 3.0 potassium dihydrogen phosphate (B84403) buffer and acetonitrile for the estimation of sultamicillin in bulk drug and its tablet form. researchgate.net The use of a gradient allows for the elution of both the main compound and any potential impurities or degradants within a reasonable run time, providing a comprehensive profile of the sample. researchgate.netnih.gov
The success of an HPLC separation is highly dependent on the choice and optimization of the stationary and mobile phases. semanticscholar.orgnih.gov For sultamicillin tosylate, C18 (ODS) columns are the most frequently reported stationary phases, indicating a good retention and separation profile based on the compound's hydrophobicity. nih.govresearchgate.netptfarm.pl Column dimensions and particle size are also critical factors; for example, columns like the Kromasil C18 (100 x 4.6 mm, 3.5 µm) or Phenomenex C18 (150 mm × 4.6 mm, 5 µm) have been successfully used. scispace.comresearchgate.net
Mobile phase optimization involves adjusting the type of organic solvent (commonly acetonitrile or methanol), the pH of the aqueous phase, and the ratio of organic to aqueous components. semanticscholar.org For instance, one method uses a mobile phase of 25% methanol (B129727) in 0.005 M tetramethylammonium (B1211777) (TMAH) hydroxide (B78521) adjusted to pH 3.4 with phosphoric acid. ptfarm.pl Another employs a simpler mixture of acetonitrile and water (45:55). ijprs.com The pH is a particularly critical parameter as it can affect the ionization state of the analyte and thus its retention on a reverse-phase column. The flow rate is also optimized to achieve a balance between analysis time and separation efficiency. semanticscholar.org
Micellar Electrokinetic Capillary Electrophoresis (MEKC)
Micellar Electrokinetic Capillary Electrophoresis (MEKC) is a powerful separation technique that combines the principles of chromatography and capillary electrophoresis. nih.gov It is particularly useful for separating both neutral and charged molecules, making it suitable for the analysis of sultamicillin and its related substances. nih.govnih.gov
In MEKC, a surfactant, such as sodium dodecylsulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.orgasdlib.org Separation is achieved based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the interior of the micelles (pseudo-stationary phase). wikipedia.org
A validated MEKC method for sultamicillin in oral preparations utilized a phosphate-borate buffer at pH 7.0 containing 1.0% SDS as the mobile phase. nih.govresearchgate.net This method demonstrated the ability to separate sultamicillin from p-toluenesulfonic acid, as well as from impurities like ampicillin, sulbactam, and penicillamine. nih.govresearchgate.net The method was validated for specificity, reproducibility, precision, accuracy, and linearity over a concentration range of 0.05-1.5 mg/ml. nih.govresearchgate.net Statistical analysis showed no significant difference between the results obtained by MEKC and a reference HPLC method, highlighting its viability as an alternative analytical technique. nih.gov
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for both quantifying sultamicillin tosylate and elucidating the structure of the parent molecule and any related impurities or degradants.
UV-Visible spectrophotometry is a simple and rapid method for the quantification of sultamicillin tosylate in bulk and pharmaceutical dosage forms. journalajst.com The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. journalajst.com Sultamicillin tosylate in methanol exhibits maximum absorbance (λmax) at approximately 225 nm or 232 nm. ijprs.comjournalajst.com A validated UV spectrophotometric method demonstrated linearity in the concentration range of 20-100 µg/ml with a high correlation coefficient (r² = 0.999). journalajst.com
| Parameter | UV Spectrophotometry Data |
| Solvent | Methanol journalajst.com |
| λmax | 232 nm journalajst.com |
| Linearity Range | 20-100 µg/mL journalajst.com |
| Correlation Coefficient (r²) | 0.999 journalajst.com |
| Regression Equation | Y = 0.004x + 0.052 journalajst.com |
| Limit of Detection (LOD) | 3.689 µg/mL journalajst.com |
| Limit of Quantification (LOQ) | 11.18 µg/mL journalajst.com |
Another spectrophotometric approach involves derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). researchgate.net This method increases selectivity and sensitivity by creating a derivative that is measured at a different wavelength (432 nm), which can help to avoid interference from excipients. researchgate.net
For structural elucidation, particularly of unknown impurities, more advanced spectroscopic techniques are required. The characterization of a novel degradation product of sultamicillin was accomplished using a combination of powerful spectroscopic methods. nih.gov Mass spectrometry (MS), including Liquid Chromatography-Mass Spectrometry (LC/MS), tandem MS (LC/MS/MS), and Time-of-Flight MS (MS/TOF), was used to determine the molecular weight and fragmentation patterns of the impurity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D-NMR techniques (COSY, NOESY, HSQC, HMBC), provided detailed information about the molecular structure and connectivity of atoms. nih.gov Infrared (IR) spectroscopy was also used to identify functional groups present in the molecule. nih.gov This comprehensive spectroscopic analysis allowed for the unambiguous identification and characterization of the degradation product. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of sultamicillin tosylate. It provides detailed information about the atomic arrangement within the molecule. While commercial reference standards confirm their structure using NMR, specific chemical shift data is often not fully detailed in publicly accessible literature. medchemexpress.comchemscene.com However, the application of various NMR methods is crucial for both identity confirmation and the structural analysis of impurities. researchgate.net
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are routinely used to verify the chemical structure of sultamicillin tosylate. Certificates of analysis for commercial batches of the compound frequently state that the ¹H NMR spectrum is consistent with its established structure. medchemexpress.comchemscene.com These spectra provide essential information on the number and types of protons and carbons, their chemical environments, and the connectivity between adjacent atoms. Furthermore, ¹H and ¹³C NMR are critical tools in the in-depth characterization of process-related impurities and degradation products that may arise during synthesis or storage. researchgate.netsci-hub.se For instance, the analysis of a formaldehyde (B43269) adduct, a known degradant, was accomplished using ¹H and ¹³C NMR to confirm its structure. researchgate.net
For complex structural assignments, particularly in the case of impurities or degradation products where the structure is unknown, two-dimensional (2D) NMR techniques are indispensable. Methods such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), and Total Correlation Spectroscopy (TOCSY) have been applied in the analysis of sultamicillin-related substances. researchgate.net
COSY experiments establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within a spin system.
HSQC provides correlations between protons and their directly attached carbons, mapping out C-H single bonds.
HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton by connecting different spin systems.
NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.
The combined application of these 2D NMR techniques was instrumental in the unambiguous structural identification of a novel degradation product of sultamicillin. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is widely used in the analysis of sultamicillin tosylate for identity confirmation, purity analysis, and impurity characterization.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is a primary tool for assessing the purity of sultamicillin tosylate and for identifying and quantifying impurities. medchemexpress.com The European Pharmacopoeia outlines a detailed liquid chromatography method for the analysis of related substances in sultamicillin tosylate, which can be coupled with a mass spectrometer for enhanced peak identification. uspbpep.com LC/MS was utilized to successfully identify a new degradant found in stability storage samples of the drug substance. researchgate.net
Table 1: Liquid Chromatography Parameters for Related Substances Test
| Parameter | Specification |
|---|---|
| Stationary Phase | Octadecylsilyl silica (B1680970) gel for chromatography |
| Mobile Phase A | 20 volumes of methanol, 80 volumes of acetonitrile |
| Mobile Phase B | 1.56 g/L solution of sodium dihydrogen phosphate, adjusted with phosphoric acid |
| Elution Type | Gradient |
| Detection | UV spectrophotometer at 230 nm |
Data sourced from the European Pharmacopoeia monograph for Sultamicillin Tosilate Dihydrate. uspbpep.com
Time-of-Flight Mass Spectrometry (TOF-MS) is a type of mass spectrometry that provides high mass resolution and accuracy. This capability is particularly valuable when precise mass measurements are needed to determine the elemental composition of an unknown compound, such as a degradation product. The characterization of a sultamicillin degradant was supported by data from high-resolution mass spectrometry (MS/TOF), which helped to confirm its molecular formula. researchgate.net
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to analyze the fragments of a selected precursor ion. This provides structural information about the parent molecule. In the context of sultamicillin, LC/MS/MS has been employed to identify and characterize impurities and degradation products. researchgate.net By fragmenting the ion corresponding to an impurity and analyzing its product ions, analysts can deduce the structure of the unknown substance. This technique is crucial for building a comprehensive profile of the drug substance's stability and purity.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a versatile technique for the quantitative analysis of sultamicillin tosylate in both its active pharmaceutical ingredient (API) and finished dosage forms.
Simple and rapid UV spectrophotometric methods have been developed and validated for the determination of sultamicillin tosylate. mims.com These methods are predicated on the principle that the molecule absorbs light in the ultraviolet range, and the absorbance is directly proportional to its concentration, a relationship described by Beer's Law. smolecule.comjournalajst.com
In a common application, solutions of sultamicillin tosylate are prepared in methanol. mims.comsmolecule.com The standard solution is then scanned across the UV spectrum, typically from 200 to 400 nm, to identify the wavelength of maximum absorption (λmax). mims.comsmolecule.com Studies have reported slightly different λmax values, with some identifying it at 232 nm and others at 225 nm. smolecule.comjournalajst.comatlantis-press.com This variation may be attributed to different equipment or specific experimental conditions. Once the λmax is determined, a calibration curve is constructed by measuring the absorbance of several solutions of known concentrations. journalajst.com Research has confirmed the linearity of this method across specific concentration ranges, demonstrating its suitability for quantitative analysis. mims.comsmolecule.comatlantis-press.com
| Parameter | Reported Value | Solvent | Source |
|---|---|---|---|
| λmax (Wavelength of Maximum Absorption) | 232 nm | Methanol | mims.comsmolecule.comjournalajst.com |
| λmax (Wavelength of Maximum Absorption) | 225 nm | Methanol | atlantis-press.com |
| Linearity Range (Beer's Law) | 20-100 µg/mL | Methanol | mims.comsmolecule.comjournalajst.com |
| Linearity Range (Beer's Law) | 10-60 µg/mL | Methanol | atlantis-press.com |
| Correlation Coefficient (r²) | 0.999 | Methanol | mims.comsmolecule.comjournalajst.com |
To enhance sensitivity and selectivity, particularly for measuring low concentrations, a spectrophotometric method involving derivatization has been developed. fengchengroup.com This method utilizes 4-chloro-7-nitrobenzofurazan (NBD-Cl) as a derivatizing agent. fengchengroup.compfizer.com NBD-Cl reacts with the primary amino group present in the ampicillin moiety of sultamicillin in an alkaline medium to yield a yellow-colored product. fengchengroup.com
The derivatization reaction is optimized for specific conditions. The reaction is typically carried out in a borate (B1201080) buffer at a pH of 9.0 and a temperature of 70°C for 60 minutes. fengchengroup.compfizer.com After the reaction is complete and the mixture is cooled, it is acidified with hydrochloric acid. fengchengroup.com The resulting colored derivative is then extracted from the aqueous solution using chloroform, and its absorbance is measured in the visible region at a wavelength of 432 nm. fengchengroup.compfizer.com This method has been validated and proven to be sensitive and suitable for routine analysis. fengchengroup.com
| Parameter | Condition / Value | Source |
|---|---|---|
| Derivatizing Agent | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | fengchengroup.compfizer.com |
| Reaction Medium | Borate Buffer (pH 9.0) | fengchengroup.compfizer.com |
| Temperature | 70°C | fengchengroup.compfizer.com |
| Reaction Time | 60 minutes | fengchengroup.compfizer.com |
| Extraction Solvent | Chloroform | fengchengroup.compfizer.com |
| λmax of Derivative | 432 nm | fengchengroup.compfizer.com |
| Linearity Range | 10-50 µg/mL | fengchengroup.compfizer.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a key analytical technique used to identify the functional groups present in a molecule. For sultamicillin tosylate, Fourier Transform Infrared Spectroscopy (FTIR) has been used primarily to confirm the formation of inclusion complexes with cyclodextrins, where shifts in the characteristic absorption bands of the drug indicate successful complexation. smolecule.comatlantis-press.com While detailed spectral data with specific band assignments for the pure compound are not extensively published in the cited literature, the technique is used for identification by comparing the spectrum of a sample to that of a reference standard.
Based on the known chemical structure of sultamicillin tosylate, the IR spectrum is expected to show characteristic absorption bands corresponding to its various functional groups. These would include:
O-H stretching: From water of hydration.
N-H stretching: From the primary amine and secondary amide groups.
C-H stretching: From aromatic and aliphatic groups.
C=O stretching: Multiple distinct bands are expected for the β-lactam, ester, and amide carbonyl groups.
S=O stretching: Strong absorption bands from the sulfone group in the sulbactam moiety and the sulfonate group in the tosylate counter-ion.
C-O stretching: From the ester and ether linkages.
Aromatic C=C stretching: From the phenyl group of the ampicillin portion and the tosylate counter-ion.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.net This method has been applied to sultamicillin tosylate to investigate its radiosensitivity and the effects of sterilization by high-energy radiation, such as gamma rays. journalwjbphs.com
When pharmaceuticals are sterilized using gamma irradiation, free radicals can be generated. ESR spectroscopy is employed to detect these radiolytic intermediates. journalwjbphs.com Studies on irradiated sultamicillin tosylate powder revealed the formation of radical species, with ESR spectra exhibiting five different resonance peaks. journalwjbphs.com The stability of these radiation-induced radicals has been evaluated over time and at various temperatures. journalwjbphs.com The intermediates were found to be relatively slow to decay at room temperature but showed unstable character at higher temperatures, with rapid decreases in signal intensity observed above 325 K. journalwjbphs.com This application of ESR is crucial for assessing the feasibility of radiosterilization for sultamicillin tosylate and understanding its stability post-irradiation. journalwjbphs.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared against the theoretical values calculated from the molecular formula. This serves as a crucial check for the purity and identity of the compound.
The molecular formula for sultamicillin tosylate is C₃₂H₃₈N₄O₁₂S₃. Based on this formula, the theoretical elemental composition can be calculated.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 32 | 384.352 | 50.14% |
| Hydrogen | H | 1.008 | 38 | 38.304 | 5.00% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 7.31% |
| Oxygen | O | 15.999 | 12 | 191.988 | 25.04% |
| Sulfur | S | 32.065 | 3 | 96.195 | 12.52% |
| Total Molecular Weight | 766.867 g/mol |
Method Validation Principles in Pharmaceutical Analysis (ICH Guidelines)
Validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For pharmaceutical analysis, method validation is performed according to the International Council for Harmonisation (ICH) guidelines. smolecule.comfengchengroup.com The analytical methods developed for sultamicillin tosylate, including UV-Vis spectrophotometry and chromatography, have been validated to ensure their reliability. smolecule.comatlantis-press.comfengchengroup.com
The key validation parameters evaluated for these methods include:
Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. mims.com For sultamicillin tosylate, accuracy is often determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%), with recovery values typically falling within a 97-102% range. mims.comsmolecule.com
Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mims.com It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels, including repeatability (intra-day) and intermediate precision (inter-day). mims.com For sultamicillin methods, %RSD values are generally required to be below 2.0%. mims.com
Linearity: This is the ability of the method to obtain test results which are directly proportional to the concentration of the analyte within a given range. mims.com As noted in section 5.2.3.1, linearity for sultamicillin has been established over ranges such as 20-100 µg/mL, with a correlation coefficient (r²) of 0.999. mims.comsmolecule.com
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. fengchengroup.com For a UV method, an LOD of 3.689 µg/mL has been reported. mims.comsmolecule.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. fengchengroup.com For a UV method, an LOQ of 11.18 µg/mL has been reported. mims.comsmolecule.com
Robustness and Ruggedness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different analysts or laboratories. mims.comsmolecule.com
| Validation Parameter | Example Finding for Sultamicillin Tosylate Methods | Source |
|---|---|---|
| Accuracy (% Recovery) | 97-102% | mims.comsmolecule.com |
| Precision (% RSD) | < 2.0% | mims.com |
| Linearity Range | 20-100 µg/mL | mims.comsmolecule.comjournalajst.com |
| Correlation Coefficient (r²) | 0.999 | mims.comsmolecule.comjournalajst.com |
| Limit of Detection (LOD) | 3.689 µg/mL (UV Method) / 1.47 µg/mL (Derivatization) | mims.comsmolecule.comfengchengroup.compfizer.com |
| Limit of Quantification (LOQ) | 11.18 µg/mL (UV Method) / 4.41 µg/mL (Derivatization) | mims.comsmolecule.comfengchengroup.compfizer.com |
Linearity and Range Determination
Linearity studies are essential to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For Sultamicillin Tosylate, linearity has been established for both RP-HPLC and spectrophotometric methods.
In one RP-HPLC method, linearity was determined over a concentration range of 10-60 µg/mL. ijprs.com The analysis of the calibration curve yielded a regression equation of y = 8.7304x + 5.5409, with a correlation coefficient (r²) of 0.9991, indicating a strong linear relationship between concentration and peak area. ijprs.com Another RP-HPLC method demonstrated linearity in the range of 10-50 µg/mL with a correlation coefficient greater than 0.999. researchgate.net
A UV spectrophotometric method established a linear response in the concentration range of 20-100 µg/mL at a maximum absorption wavelength (λmax) of 232 nm. journalajst.com This method produced a regression equation of y = 0.004x + 0.052 and a correlation coefficient (r²) of 0.999. journalajst.com Additionally, a spectrophotometric method involving derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) showed linearity in the 10-50 µg/mL range, with a correlation coefficient of 0.9999. dergipark.org.trresearchgate.net
| Analytical Method | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| RP-HPLC | 10-60 | y = 8.7304x + 5.5409 | 0.9991 | ijprs.com |
| RP-HPLC | 10-50 | Not Reported | > 0.999 | researchgate.net |
| UV Spectrophotometry | 20-100 | y = 0.004x + 0.052 | 0.999 | journalajst.com |
| Spectrophotometry (with NBD-Cl) | 10-50 | A = 0.0157C - 0.004 | 0.9999 | dergipark.org.tr |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. dergipark.org.tr These parameters are typically calculated based on the standard deviation of the response and the slope of the calibration curve. dergipark.org.tr
For the RP-HPLC method with a range of 10-60 µg/mL, the LOD was found to be 0.02754 µg/mL, and the LOQ was 0.08345 µg/mL. ijprs.com The UV spectrophotometric method showed a higher LOD and LOQ of 3.689 µg/mL and 11.18 µg/mL, respectively. journalajst.com The derivatization spectrophotometric method reported an LOD of 1.47 µg/mL and an LOQ of 4.41 µg/mL. dergipark.org.trresearchgate.net
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| RP-HPLC | 0.02754 | 0.08345 | ijprs.com |
| UV Spectrophotometry | 3.689 | 11.18 | journalajst.com |
| Spectrophotometry (with NBD-Cl) | 1.47 | 4.41 | dergipark.org.trresearchgate.net |
Accuracy and Precision Assessments
Accuracy confirms the closeness of the test results to the true value, often assessed through recovery studies by adding a known amount of the standard to a sample. ijprs.comscispace.com Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ijprs.comscispace.com
For an RP-HPLC method, accuracy was evaluated by the standard addition method at 80%, 100%, and 120% of the assay concentration, with percent recoveries found to be 101%, 103%, and 103%, respectively. ijprs.com A UV spectrophotometric method demonstrated excellent accuracy with recoveries between 97% and 102%. journalajst.com
Precision is typically evaluated at two levels: repeatability and intermediate precision. ijprs.com Repeatability (intra-day precision) assesses precision over a short interval under the same conditions. ijprs.com For the RP-HPLC method, the repeatability was demonstrated with a percent relative standard deviation (%RSD) of 1.06% for six determinations. ijprs.com
| Analytical Method | Parameter | Specification | Result | Reference |
|---|---|---|---|---|
| RP-HPLC | Accuracy (% Recovery) | 80%, 100%, 120% levels | 101%, 103%, 103% | ijprs.com |
| Precision (%RSD) | Repeatability | 1.06% | ijprs.com | |
| UV Spectrophotometry | Accuracy (% Recovery) | Not Specified | 97-102% | journalajst.com |
Robustness and Ruggedness Studies
Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different analysts or instruments. journalajst.comchromatographyonline.com
The robustness of an RP-HPLC method for Sultamicillin Tosylate was investigated by introducing small changes in the flow rate (±0.1 mL/min) and the detection wavelength (±1 nm) from the nominal values of 1.0 mL/min and 225 nm, respectively. ijprs.com The system suitability parameters remained unaffected by these changes, demonstrating that the method was robust. ijprs.comscispace.com
A UV spectrophotometric method was also evaluated for robustness and ruggedness. journalajst.com The ruggedness was determined by having two different analysts perform the analysis, and the results were indicated as %RSD, confirming the method's reproducibility under varied conditions. journalajst.com
Degradation Pathways and Stability Studies
Identification and Characterization of Degradation Products
Analysis of sultamicillin (B1682570) tosylate under stability storage conditions has led to the identification of several degradation products, arising from hydrolysis, oxidation, and subsequent reactions of intermediate degradants. researchgate.netnih.gov
During stability and thermal stress studies, a notable degradation product has been identified as a formaldehyde (B43269) adduct. researchgate.netnih.gov Under thermal stress, sultamicillin can degrade to release formaldehyde as a byproduct. researchgate.net This highly reactive formaldehyde can then further react with the amino group in the parent sultamicillin molecule or its primary degradants. researchgate.net
One specific degradant, observed at levels up to 1.0% during stability storage, was identified as a formaldehyde adduct with the 5-oxo-4-phenylimidazolidin-1-yl moiety. nih.gov The characterization of this impurity was confirmed through extensive spectroscopic analysis, including LC/MS, NMR, and IR spectroscopy. researchgate.netnih.gov
Oxidative degradation pathways can lead to the formation of penilloaldehyde (B3061144) derivatives. researchgate.net Penilloaldehyde is a recognized impurity associated with penicillins, arising from atmospheric oxidation. researchgate.net Given that sultamicillin contains the ampicillin (B1664943) moiety, it is susceptible to similar oxidative degradation, making penilloaldehyde a likely degradation product under certain conditions. researchgate.netresearchgate.netnih.gov
As a mutual prodrug, the primary and intended degradation pathway for sultamicillin, particularly through hydrolysis, is the cleavage of its double methylene (B1212753) ester bond. wikipedia.orgptfarm.pl This hydrolysis releases equimolar quantities of ampicillin and sulbactam (B1307). ptfarm.pl Consequently, ampicillin and sulbactam are considered the principal degradation products. ejpmr.comnih.gov Analytical methods for stability testing are specifically designed to separate and quantify sultamicillin from these hydrolysis products to assess the extent of degradation. ejpmr.com The presence of ampicillin and sulbactam in drug formulations is a key indicator of sultamicillin degradation. ptfarm.pl
Stress Degradation Studies
To evaluate the intrinsic stability of sultamicillin tosylate, forced degradation studies are performed under various stress conditions, including elevated temperatures and exposure to light.
Sultamicillin tosylate exhibits sensitivity to high temperatures. researchgate.netresearchgate.net Studies on a sultamicillin tosylate-β-cyclodextrin inclusion complex noted that concentration changes were relatively large under high-temperature conditions, indicating thermal lability. atlantis-press.com
Forced degradation studies under thermal stress have provided specific insights into the degradation products. researchgate.net When subjected to thermal exposure at 60 ± 2°C, sultamicillin degrades into ampicillin and sulbactam, with formaldehyde being released as a byproduct. researchgate.net Further studies investigating the stability of radiolytic intermediates of sultamicillin at high temperatures (above 325 K) also demonstrated the unstable character of these intermediates, reinforcing the compound's thermal sensitivity. researchgate.net Proper storage in cool conditions is therefore recommended. atlantis-press.com
| Stress Condition | Temperature | Observed Degradation Products | Reference |
|---|---|---|---|
| Thermal Exposure | 60 ± 2°C | Ampicillin, Sulbactam, Formaldehyde | researchgate.net |
| High Temperature (Annealing Studies) | >325 K (approx. 52°C) | Unstable radiolytic intermediates observed | researchgate.net |
| High Temperature (Inclusion Complex) | Not specified | Significant concentration changes | atlantis-press.com |
Exposure to light is another critical factor affecting the stability of sultamicillin tosylate. Stability studies of a sultamicillin tosylate-β-cyclodextrin inclusion complex revealed that the compound is susceptible to degradation under strong light, necessitating storage in dark conditions. atlantis-press.com
While specific studies detailing the photolytic degradation products of sultamicillin tosylate are limited, the behavior of other β-lactam antibiotics, particularly ampicillin, offers a probable degradation pathway. For related β-lactams, the primary photolytic transformation reaction is the hydrolysis of the β-lactam ring. This cleavage is significant as the intact β-lactam ring is essential for antibacterial activity.
| Stress Condition | Observation | Probable Pathway (based on related compounds) | Reference |
|---|---|---|---|
| Exposure to Strong Light | Significant concentration changes in a sultamicillin-cyclodextrin complex; recommended to be kept in the dark. | Hydrolysis of the β-lactam ring. | atlantis-press.com |
Hydrolytic Degradation Mechanisms (pH-dependent)
The stability of sultamicillin tosylate is significantly influenced by pH due to its susceptibility to hydrolysis. As a double ester, the molecule contains bonds that are readily cleaved by water. The rate and pathway of this degradation are dependent on the pH of the environment.
In neutral or weakly alkaline conditions, sultamicillin undergoes rapid hydrolysis. nih.gov This process involves the cleavage of the ester linkages, releasing the active components, ampicillin and sulbactam. The hydrolysis can proceed via two main pathways:
Cleavage to form ampicillin and hydroxymethyl sulbactam.
Cleavage to form sulbactam and hydroxymethyl ampicillin.
Research indicates that the formation of ampicillin and hydroxymethyl sulbactam is the preferential route, suggesting a difference in the reactivity of the two ester bonds. nih.gov The ratio of ampicillin to sulbactam found in the hydrolysis products is approximately 3:1. nih.gov The intermediate hydroxymethyl compounds can be further catalyzed by esterase to produce formaldehyde. nih.gov
Under acidic conditions, amide hydrolysis has been identified as a degradation pathway for β-lactam antibiotics like sultamicillin. researchgate.net This involves the cleavage of the amide bond in the β-lactam ring, which is a common degradation mechanism for penicillin-class antibiotics, leading to a loss of antibacterial activity.
Oxidative Degradation Profiles
Sultamicillin tosylate is susceptible to oxidative degradation, a process that can compromise its chemical integrity. The molecular structure contains moieties, such as the thioether group, that are prone to oxidation. Safety data for the compound indicates that it is incompatible with strong oxidizing agents. medchemexpress.comabmole.com
While a complete oxidative profile for sultamicillin is not extensively detailed, studies on related molecules provide insight into potential pathways. For the ampicillin portion of the molecule, the thioether group is a primary site for oxidation, which can lead to the formation of sulfoxides. Degradation of β-lactam antibiotics can also be initiated by hydroxyl radicals. fabad.org.tr Furthermore, the oxidation of penilloaldehyde, a known impurity of penicillin, has been cited as a potential pathway for the formation of certain degradation products under specific conditions. researchgate.net
Radiolytic Degradation and Free Radical Intermediates
The use of high-energy radiation, such as gamma rays, is a common method for sterilizing pharmaceutical products. However, the radiation can induce chemical changes. Studies on sultamicillin tosylate have explored its radiosensitivity and the nature of the degradation products formed.
Gamma Radiation Effects on Stability
Sultamicillin tosylate powder has been subjected to gamma radiation at various doses, including 3, 6, 10, and 15 kGy, to assess its stability for radiosterilization. fabad.org.trtandfonline.comresearchgate.net Electron Spin Resonance (ESR) spectroscopy results indicate that even at these doses, the compound can be effectively sterilized. fabad.org.tr The studies show that ionizing radiation leads to the formation of stable free radical species within the solid drug substance. tandfonline.comresearchgate.net
ESR Spectroscopy for Radiolytic Intermediate Monitoring
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for detecting and characterizing the paramagnetic species, such as free radicals, that are generated during irradiation. tandfonline.comresearchgate.net When sultamicillin tosylate powder was irradiated and analyzed by ESR, the resulting spectra exhibited five distinct resonance peaks. tandfonline.comresearchgate.net This finding indicates that gamma irradiation produces at least five different types of radiolytic intermediates, or free radicals, within the molecular structure of sultamicillin. tandfonline.comresearchgate.net The intensity of the ESR signal has been shown to be dependent on the applied radiation dose. tandfonline.comresearchgate.net
Annealing Studies of Radiolytic Products
To understand the stability of the radiation-induced free radicals, annealing studies have been conducted. These studies involve heating the irradiated sample to specific temperatures and monitoring the decay of the ESR signal over time. For sultamicillin tosylate, annealing studies were performed at 340 K, 345 K, and 350 K. tandfonline.comresearchgate.net
The results showed that the radiolytic intermediates decay relatively slowly at room temperature. tandfonline.comresearchgate.net However, a rapid decrease in the heights of the resonance peaks was observed at temperatures above 325 K. tandfonline.comresearchgate.net This demonstrates the unstable character of these radiolytically generated intermediates at elevated temperatures. tandfonline.comresearchgate.net
| Parameter | Observation | Reference |
|---|---|---|
| Radiation Doses Applied | 3, 6, 10, and 15 kGy | fabad.org.trtandfonline.comresearchgate.net |
| Detection Method | Electron Spin Resonance (ESR) Spectroscopy | tandfonline.comresearchgate.net |
| Number of Radiolytic Intermediates | Five different resonance peaks observed | tandfonline.comresearchgate.net |
| Annealing Study Temperatures | 340 K, 345 K, 350 K | tandfonline.comresearchgate.net |
| Intermediate Stability | Relatively slow decay at room temperature; rapid decay above 325 K | tandfonline.comresearchgate.net |
Impact of Storage Conditions on Degradation
The degradation of sultamicillin tosylate is highly dependent on storage conditions. Factors such as temperature, light, and humidity can significantly accelerate the decomposition of the compound, leading to a loss of potency and the formation of impurities.
Studies have shown that sultamicillin tosylate is sensitive to high temperatures, strong light, and high humidity. atlantis-press.comresearchgate.net Exposure to these conditions leads to a notable change in the concentration of the active substance. atlantis-press.com For instance, under thermal stress conditions of 60°C, sultamicillin degrades to ampicillin, sulbactam, and formaldehyde. researchgate.net This formaldehyde can then react further with the parent compound to form new impurities. researchgate.net
Therefore, proper storage is critical for maintaining the stability of sultamicillin tosylate. The recommended storage conditions are in a cool, dry, and dark place, protected from moisture and light. atlantis-press.comresearchgate.netmedchemexpress.com
| Condition | Effect on Stability | Recommended Action | Reference |
|---|---|---|---|
| High Temperature (e.g., 60°C) | Significant degradation to ampicillin, sulbactam, and formaldehyde. | Store in a cool place. | researchgate.netatlantis-press.com |
| Strong Light | Causes degradation and concentration changes. | Store in the dark or in an opaque container. | atlantis-press.comresearchgate.net |
| High Humidity | Promotes degradation. | Store in a dry place with the container properly sealed. | atlantis-press.comresearchgate.net |
Analytical Approaches for Impurity Profiling
The impurity profile of Sultamicillin Tosylate is meticulously evaluated using a range of advanced analytical techniques. These methods are crucial for ensuring the quality, safety, and efficacy of the drug by identifying and quantifying degradation products and other impurities. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands as the primary analytical tool for this purpose.
Forced degradation studies are instrumental in developing and validating stability-indicating analytical methods for sultamicillin tosylate. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The analytical method must then be able to separate these degradation products from the intact drug and from each other.
A new significant degradant has been identified during stability storage analyses. nih.gov This impurity, a formaldehyde adduct with a 5-oxo-4-phenylimidazolidin-1-yl moiety, was found to reach levels of up to 1.0%. nih.gov Its identification was accomplished through a combination of Liquid Chromatography-Mass Spectrometry (LC/MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR), Mass Spectrometry/Time-of-Flight (MS/TOF), elemental analysis, and Infrared (IR) spectroscopy. nih.govresearchgate.net Under thermal stress, sultamicillin can degrade into ampicillin and sulbactam, releasing formaldehyde as a byproduct, which then reacts with the amino group in sultamicillin to form this adduct. researchgate.net
Several RP-HPLC methods have been developed and validated for the routine analysis and impurity profiling of sultamicillin tosylate in bulk and pharmaceutical dosage forms. scispace.comijprs.com These methods are designed to be simple, specific, and accurate, adhering to guidelines from the International Conference on Harmonisation (ICH). scispace.comijprs.com
A typical RP-HPLC method for sultamicillin tosylate involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. scispace.comijprs.comptfarm.pl Detection is commonly carried out using a UV detector at a wavelength of around 225 nm or 230 nm. scispace.comijprs.comptfarm.pl The method's validation includes assessing parameters such as linearity, range, precision, accuracy, and specificity to ensure its reliability for quantifying sultamicillin tosylate and its impurities. scispace.comijprs.com
The following interactive table summarizes the key parameters of a validated RP-HPLC method for the analysis of Sultamicillin Tosylate:
| Parameter | Details |
| Stationary Phase | Phenomenex C18 column (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (45:55 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 225 nm |
| Elution Time | 6.9 min |
| Linearity Range | 10-60 µg/ml |
| Correlation Coefficient (r²) | 0.9991 |
This method demonstrates good separation of sultamicillin tosylate from its degradants. scispace.comijprs.com Other analytical techniques such as Thin-Layer Chromatography (TLC) and spectrophotometry have also been employed in the stability assessment of sultamicillin tosylate. nih.govdergipark.org.tr
Advanced Formulation Research and Material Science
Strategies for Enhancing Solubility and Release (conceptual)
Sultamicillin (B1682570) tosylate is characterized by its slight solubility in water, a factor that can influence its release profile. researchgate.net To address this, formulation science explores various strategies to enhance the solubility and dissolution rate of such compounds. One prominent conceptual approach is the formation of inclusion complexes with cyclodextrins. researchgate.netnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. researchgate.net This structure allows them to encapsulate non-polar molecules, or parts of molecules ("guest"), within their cavity ("host"), forming a host-guest complex. slideshare.net This encapsulation can effectively increase the aqueous solubility and stability of the guest molecule. humanjournals.comnih.gov
The formation of an inclusion complex between a drug molecule like sultamicillin tosylate and a cyclodextrin (B1172386), such as β-cyclodextrin (β-CD), is a widely investigated strategy. researchgate.netnih.gov The hydrophobic part of the sultamicillin tosylate molecule can be entrapped within the hydrophobic cavity of the β-cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment. researchgate.net This molecular encapsulation effectively masks the hydrophobic nature of the drug, leading to an increase in its apparent water solubility and potentially improving its release characteristics. nih.govhumanjournals.com The efficiency of this complexation can be influenced by the size and shape of both the host and guest molecules, as well as the specific preparation method employed. slideshare.net
Several methods have been developed to prepare inclusion complexes, each with its own advantages and suitability for different scales of production. oatext.comhumapub.com Two commonly cited methods in laboratory settings are the kneading method and the saturated aqueous solution method.
Kneading Method: This technique is particularly suitable for poorly water-soluble guest molecules. oatext.com It involves creating a slurry of the cyclodextrin with a small amount of water or a hydro-alcoholic solution. The guest molecule is then slowly incorporated into this paste and kneaded for a specific duration. humapub.com The resulting paste is dried and then washed to remove any uncomplexed drug from the surface. oatext.com This method is considered economical and can achieve a high yield of complex formation, though it may be less suitable for large-scale industrial production. oatext.comhumapub.com
Saturated Aqueous Solution Method (Co-precipitation): In this method, the cyclodextrin is first dissolved in water to create a saturated solution. researchgate.net The guest molecule, sultamicillin tosylate, is separately dissolved in a minimal amount of a suitable solvent (like ethanol (B145695) or methanol) and then slowly added to the cyclodextrin solution under constant stirring. researchgate.net The mixture is allowed to react, often with the aid of ultrasound, and then cooled, which induces the co-precipitation of the inclusion complex. researchgate.netoatext.com The resulting solid is collected by filtration, washed, and dried. researchgate.net While effective, this method can be time-consuming and may require large volumes of water, making it less ideal for large-scale manufacturing. oatext.com
Other methods such as co-evaporation, freeze-drying, and microwave irradiation are also utilized, with the choice depending on factors like the physicochemical properties of the drug, desired yield, and scalability. humapub.com
To confirm the formation of a true inclusion complex and not just a physical mixture, several analytical techniques are employed. These methods provide insights into the changes in the physicochemical properties of the drug and cyclodextrin upon complexation.
Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology and particle shape of the raw materials and the prepared complex. ijcea.orgonlinepharmacytech.info Pure sultamicillin tosylate and β-cyclodextrin would exhibit their characteristic crystal shapes. In contrast, a successfully formed inclusion complex often presents as a new solid phase with a different morphology, typically amorphous or microcrystalline, which is distinct from the individual components or their simple physical mixture. ijcea.org
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. A pure crystalline drug will show a sharp endothermic peak corresponding to its melting point. onlinepharmacytech.info In a physical mixture, this peak may still be observable, perhaps at a slightly shifted temperature. However, in a true inclusion complex, the drug's melting peak often disappears or is significantly shifted to a different temperature. onlinepharmacytech.info This absence of the melting endotherm suggests that the drug molecule is encapsulated within the cyclodextrin cavity and no longer exists in its crystalline lattice. onlinepharmacytech.info
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to identify functional groups and molecular interactions. The FT-IR spectrum of the inclusion complex is compared with the spectra of the individual components. ijcea.org The formation of an inclusion complex can cause changes in the characteristic absorption bands of the guest molecule. researchgate.net Certain peaks may shift in position, decrease in intensity, or even disappear, indicating that the molecular environment of the drug has been altered due to its interaction with and inclusion within the cyclodextrin cavity. ijcea.orgijpcbs.com
Table 1: Summary of Characterization Techniques for Sultamicillin Tosylate-β-CD Inclusion Complex
| Technique | Principle | Expected Observation for Complex Formation | Reference |
|---|---|---|---|
| SEM | Analyzes surface morphology and shape. | Appearance of a new solid phase with a distinct morphology compared to the individual components. | ijcea.org, onlinepharmacytech.info |
| DSC | Measures heat flow during thermal transitions. | Disappearance or significant shift of the drug's characteristic melting endotherm. | onlinepharmacytech.info |
| FT-IR | Detects vibrational frequencies of functional groups. | Shifting, broadening, or change in intensity of characteristic absorption bands of the drug molecule. | ijcea.org, researchgate.net |
Inclusion complexation with cyclodextrins can also enhance the stability of the guest molecule by protecting it from environmental factors such as high temperature, light, and humidity. atlantis-press.comnih.gov By encapsulating the labile parts of the drug molecule within its cavity, the cyclodextrin acts as a physical barrier, shielding it from degradative forces. nih.gov
Studies on sultamicillin tosilate-β-cyclodextrin inclusion complexes have shown that the complex should be stored in dark, cool, and dry conditions to maintain stability. atlantis-press.comatlantis-press.com Research indicates that under conditions of high temperature (60°C), strong light exposure, and high humidity (92.5% RH), the concentration of sultamicillin tosylate within the complex can change, suggesting some degree of degradation. atlantis-press.com However, the complexation is intended to offer a protective effect compared to the uncomplexed drug under the same conditions. atlantis-press.com For instance, the degradation rate of a complexed drug is often lower than that of the free drug when exposed to light or heat. researchgate.net This protective effect is a significant advantage in formulation development, contributing to a longer shelf-life and more stable product. nih.gov
Table 2: Stability Test Findings for Sultamicillin Tosilate-β-CD Inclusion Complex
| Condition | Observation | Implication | Reference |
|---|---|---|---|
| High Temperature (60°C) | Changes in drug concentration observed over 5 days. | The complex has limited stability at elevated temperatures. | atlantis-press.com |
| Strong Light | Changes in drug concentration observed. | The complex should be protected from light. | atlantis-press.com |
| High Humidity (92.5% RH) | Gradual change from milky to cream-colored characters and weight gain. | The complex is hygroscopic and sensitive to moisture. | atlantis-press.com |
Cyclodextrin Inclusion Complexation
Solid-State Characterization of Materials
The solid-state properties of an active pharmaceutical ingredient are critical as they can influence its stability, solubility, and manufacturing processes. For sultamicillin tosylate, understanding its solid forms, such as hydrates, and its crystal structure is essential for formulation and quality control.
Sultamicillin tosylate is known to exist in hydrated forms, specifically as sultamicillin tosylate dihydrate. nih.govijprs.com A hydrate (B1144303) is a crystalline solid that contains water molecules as an integral part of its crystal lattice. The presence of water molecules can significantly affect the material's properties, including its crystal structure, stability, and dissolution behavior.
The chemical structure of sultamicillin tosylate dihydrate indicates that two water molecules are associated with each molecule of sultamicillin tosylate. nih.gov This form is described as a white crystalline powder. ijprs.comscispace.com Analysis of the crystal structure provides detailed information about the three-dimensional arrangement of the molecules, including the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the water molecules. This information is fundamental for understanding the physical and chemical behavior of the solid material. Techniques like X-ray crystallography are typically used to elucidate such detailed structural information.
Research on Modified Release Systems (conceptual)
The development of modified-release oral dosage forms for Sultamicillin Tosylate is a key area of conceptual research in pharmaceutical sciences. The primary goal is to optimize the therapeutic efficacy of the drug by controlling its release rate and targeting it to specific sites within the gastrointestinal (GI) tract. Sultamicillin, a mutual prodrug of ampicillin (B1664943) and sulbactam (B1307), is designed for enhanced oral absorption and stability against bacterial enzymes. ejpmr.com However, conventional immediate-release formulations may not maintain therapeutic concentrations for an extended period. Modified-release systems aim to address this by prolonging the drug's presence in the GI tract, potentially leading to improved patient compliance and therapeutic outcomes.
Conceptual approaches for modifying the release of Sultamicillin Tosylate include gastro-retentive drug delivery systems (GRDDS), colon-targeted delivery, and the use of advanced materials like nanoparticles, liposomes, and hydrogels.
Gastro-retentive Drug Delivery Systems (GRDDS):
The rationale for developing a GRDDS for Sultamicillin Tosylate is to prolong its residence time in the stomach. This is particularly advantageous for drugs that are absorbed in the upper part of the small intestine. nih.gov By retaining the dosage form in the stomach, a sustained release of the drug can be achieved, ensuring a longer duration of effective plasma concentration.
Conceptual strategies for gastro-retention include:
Floating Systems: These are low-density systems that have sufficient buoyancy to float over the gastric contents. nih.gov This can be achieved by incorporating gas-generating agents or by using polymers with low density.
Mucoadhesive Systems: These systems incorporate bioadhesive polymers that adhere to the gastric mucosa, thereby resisting gastric emptying. ijmps.org
Expandable Systems: These systems swell to a size that prevents their passage through the pylorus.
While specific research on gastro-retentive formulations of Sultamicillin Tosylate is limited, the principles have been successfully applied to other antibiotics, demonstrating the feasibility of this approach. amazonaws.com
Colon-Targeted Drug Delivery:
Targeting Sultamicillin Tosylate to the colon could be beneficial for treating infections in the lower gastrointestinal tract. This approach requires the formulation to protect the drug from the acidic environment of the stomach and enzymatic degradation in the small intestine, releasing it only upon reaching the colon. nih.gov
Key conceptual strategies for colon-targeted delivery include:
pH-Sensitive Polymer Coatings: Utilizing polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the colon. juniperpublishers.com
Microbially-Triggered Systems: Employing polysaccharides that are digested by the enzymes produced by colonic microflora, leading to drug release.
Nanoparticles and Microparticles:
Encapsulating Sultamicillin Tosylate in nanoparticles or microparticles offers a versatile platform for modifying its release. These particulate systems can be engineered to provide sustained release and can be further functionalized for targeted delivery.
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, and the rate of drug release can be controlled by the polymer's degradation rate and the particle size.
Mucoadhesive Microspheres: These microspheres can adhere to the mucosal surfaces of the GI tract, prolonging contact time and allowing for a sustained release of the drug at the site of absorption. nih.gov
Liposomes:
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. A liposomal formulation of Sultamicillin Tosylate could potentially enhance its absorption and protect it from degradation in the GI tract. The drug release from liposomes can be modulated by altering the lipid composition and surface characteristics of the vesicles.
Stimuli-Responsive Hydrogels:
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Stimuli-responsive or "smart" hydrogels can undergo volume changes in response to environmental stimuli such as pH, temperature, or enzymes. nih.gov A hydrogel-based system for Sultamicillin Tosylate could be designed to swell and release the drug in a controlled manner in response to the physiological conditions of a specific region of the GI tract.
Research Findings from a Sustained-Release Formulation:
A Chinese patent (CN113827578A) describes the development of Sultamicillin Tosylate granules with a sustained-release profile. The formulation involves coating the drug core with a sustained-release layer. The data from the patent illustrates the influence of the coating's weight gain on the drug's dissolution profile in different media, which is a critical parameter in designing modified-release systems. google.com
The investigation within the patent highlights that the weight gain of the slow-release coating significantly impacts the dissolution of the tablet. The formulation was designed to effectively mask the bitter taste of the drug and control the particle size, which is particularly beneficial for pediatric medication compliance. The data indicates that the release rate in an acidic medium can be controlled to ensure it reaches over 80% within 30 minutes, without affecting the drug's absorption. google.com
| Time (minutes) | Dissolution in Water (%) | Dissolution in Acidic Medium (%) |
|---|---|---|
| 5 | - | - |
| 15 | - | - |
| 30 | < 30 | > 80 |
| 45 | - | - |
| 60 | - | - |
| Coating Weight Gain (%) | Dissolution Profile |
|---|---|
| 3 - 8 | Considered as a slow-release coating application. |
| 30 - 40 | Considered as a controlled-release coating application. |
| ~45 | Cumulative weight gain for a formulation with slow-release, controlled-release, and flavor-modifying coatings. |
These findings, although from a single patent, provide a conceptual and practical basis for the formulation of modified-release Sultamicillin Tosylate. The data underscores the importance of the coating process and composition in achieving the desired release characteristics. Further research into these and other modified-release technologies is necessary to fully realize their potential for optimizing Sultamicillin Tosylate therapy.
Theoretical and Computational Studies
Molecular Modeling of Sultamicillin (B1682570) (tosylate) and its Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure of sultamicillin tosylate and how it interacts with its environment.
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of sultamicillin involves identifying the stable arrangements of its atoms and the energy barriers between them.
Due to the molecule's flexibility, particularly around the ester linkage and the side chains of the ampicillin (B1664943) and sulbactam (B1307) moieties, it can adopt multiple low-energy conformations. Computational methods like molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule.
Studies on the related molecule ampicillin using DFT with the B3LYP functional have identified several stable conformers researchgate.net. Such analyses, when applied to sultamicillin, would focus on the rotational freedom of the oxymethyl ester bridge and the orientation of the tosylate counter-ion. The conformation of the fused β-lactam and thiazolidine/thiazolidine-1,1-dioxide ring systems is relatively rigid but can exhibit puckering. The solid-state conformation has been partially characterized through X-ray diffraction (XRD) studies of different polymorphic forms, which provide key structural parameters that can be used as starting points for in-solution computational studies google.com. Understanding these conformational preferences is key to modeling how the prodrug fits into the active sites of enzymes responsible for its activation.
Table 1: Key Torsional Angles in Sultamicillin for Conformational Analysis
| Torsional Angle | Description | Expected Flexibility |
| O=C-O-CH₂ | Rotation around the ampicillin ester bond | High |
| C-O-CH₂-O | Rotation around the central acetal linkage | High |
| CH₂-O-C=O | Rotation around the sulbactam ester bond | High |
| N-Cα-C=O | Rotation of the ampicillin side chain | Medium |
Note: This table represents a theoretical framework for the conformational analysis of sultamicillin.
Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations, such as those based on DFT, are essential for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products rsc.org. For sultamicillin, these calculations can map out the pathways for its hydrolysis (activation) and degradation.
Theoretical studies on the hydrolysis of the β-lactam ring in ampicillin, catalyzed by β-lactamase enzymes, have been performed using combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods researchgate.netnih.gov. These studies reveal that the rate-determining step is often a proton transfer event following the initial nucleophilic attack researchgate.netnih.gov. The calculated activation free energy for such steps can be compared with experimental kinetic data to validate the proposed mechanism researchgate.net.
Similar computational approaches can be applied to model the ester hydrolysis that activates sultamicillin. The reaction would be modeled as a nucleophilic attack by a water molecule or an esterase enzyme's active site residue (e.g., serine) on the carbonyl carbon of one of the two ester groups. DFT calculations would be used to locate the transition state structure and compute the activation energy barrier, providing insights into which ester bond is likely to hydrolyze first.
Table 2: Theoretical Parameters from Quantum Chemical Calculations for β-Lactam Hydrolysis
| Parameter | Description | Typical Computational Method | Example Finding (Ampicillin) |
| Activation Free Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | QM/MM Umbrella Sampling | 16.0 kcal/mol for the rate-determining proton transfer step in NDM-1 β-lactamase researchgate.net. |
| Reaction Energy (ΔE) | The net energy change between products and reactants. | DFT Single-Point Energy | Exothermic for the initial nucleophilic attack by hydroxide (B78521) researchgate.net. |
| Transition State Geometry | The specific atomic arrangement at the highest point of the energy barrier. | DFT with Transition State Search | Elongated C-N bond in the β-lactam ring just before cleavage researchgate.net. |
Simulation of Prodrug Activation and Hydrolysis
Sultamicillin is a mutual prodrug designed to release ampicillin and sulbactam upon hydrolysis nih.gov. This activation process, often mediated by esterase enzymes in the body, can be simulated using computational methods to understand its dynamics. mdpi.com.
Molecular dynamics (MD) simulations can model the entire process of sultamicillin entering the active site of an esterase, adopting a binding pose, and undergoing the hydrolysis reaction nih.gov. These simulations provide a time-resolved view of the molecular motions and interactions, such as hydrogen bonds and van der Waals forces, that stabilize the drug in the enzyme's active site dovepress.com.
The hydrolysis itself involves several steps. Experimental studies show that sultamicillin hydrolysis can proceed via two main routes: cleavage of the ampicillin-ester bond to form ampicillin and hydroxymethyl sulbactam, or cleavage of the sulbactam-ester bond to yield sulbactam and hydroxymethyl ampicillin nih.gov. The former pathway is generally preferred nih.gov. QM/MM simulations are particularly well-suited to study the bond-breaking and bond-forming events of the hydrolysis reaction within the enzyme active site. These simulations treat the reacting parts of the system (sultamicillin and key enzyme residues) with accurate quantum mechanics, while the rest of the protein and solvent are modeled with more computationally efficient molecular mechanics chemrxiv.org. This approach can reveal the detailed electronic rearrangements during catalysis and explain the preference for one cleavage pathway over the other.
Computational Prediction of Degradation Products
Predicting the degradation products of a drug molecule is crucial for ensuring its stability and safety. Computational tools can predict potential degradation pathways under various stress conditions like heat, pH changes, and oxidation researchgate.net.
For sultamicillin, experimental studies have identified degradation products formed under thermal stress, including a formaldehyde (B43269) adduct that arises from the decomposition of the methylene (B1212753) dioxy bridge researchgate.netnih.gov. Computational approaches to predict this would involve two main strategies:
Knowledge-Based Systems: Software like Zeneth uses a curated database of known chemical degradation reactions. By analyzing the functional groups present in sultamicillin (esters, β-lactam, amine, sulfone), it can predict likely transformations under specified conditions (e.g., hydrolysis, oxidation) nih.govspringernature.com. This could predict the initial hydrolysis of the ester links and subsequent reactions.
Mechanistic Calculations: Quantum chemical calculations can be used to explore the feasibility of proposed degradation pathways. For example, DFT methods can model the degradation of ampicillin initiated by radicals, identifying the most probable reaction sites and intermediate products researchgate.netnih.gov. Mass spectrometry fragmentation pathways can also be computationally modeled to help identify unknown degradants by predicting how the molecule will break apart semanticscholar.org.
Binding Dynamics with Beta-Lactamases and PBPs (theoretical aspects)
Once activated, the two components of sultamicillin, ampicillin and sulbactam, interact with their respective targets. Ampicillin targets penicillin-binding proteins (PBPs), while sulbactam primarily inhibits β-lactamase enzymes nih.gov. The dynamics of these binding events are extensively studied using molecular docking and MD simulations.
Molecular docking is used to predict the preferred binding orientation of a ligand (e.g., sulbactam) within a protein's active site (e.g., a β-lactamase) and to estimate the strength of the interaction, often expressed as a docking score nih.govnih.gov. Studies have explored the docking of sulbactam and ampicillin into the active sites of various β-lactamases, such as TEM-1 and AmpC, and PBPs nih.govresearchgate.net. These models show how the molecules fit within the catalytic pocket and identify key interactions with amino acid residues like serine, which is crucial for the catalytic mechanism of both enzyme types nih.govnih.gov.
Molecular dynamics (MD) simulations are then used to refine the docked poses and study the dynamic behavior of the complex over time rsc.org. MD simulations can reveal how the binding of sulbactam leads to the formation of a stable, inactivated acyl-enzyme complex, effectively preventing the enzyme from hydrolyzing ampicillin nih.gov. For ampicillin's interaction with PBPs, simulations can elucidate the acylation process that inhibits cell wall synthesis. These theoretical studies are critical for understanding the molecular basis of sulbactam's synergistic effect with ampicillin and for designing new, more potent β-lactamase inhibitors nih.govnih.gov.
Table 3: Representative Theoretical Binding Affinities for Sulbactam and Ampicillin
| Ligand | Protein Target | Computational Method | Predicted Binding Affinity (kcal/mol) |
| Sulbactam | E. coli AmpC β-Lactamase | Molecular Docking | -4.91 |
| Ampicillin | TEM-1 β-Lactamase | Molecular Docking | Not specified, but binding is a prerequisite for hydrolysis researchgate.netnih.gov. |
| Sulbactam | A. baumannii PBPs | (Implied by experimental data) | Binds to PBP1 and PBP3, mediating antibacterial activity nih.gov. |
Note: The data is compiled from various computational studies and serves as an illustrative example of typical results. Docking scores can vary based on the software and parameters used.
Future Research Directions in Sultamicillin Tosylate Science
Exploration of Novel Synthetic Routes
The current synthesis of sultamicillin (B1682570) (tosylate) is well-established, but there remains a need for more efficient, cost-effective, and environmentally friendly manufacturing processes. Future research in this area should focus on several key aspects:
Green Chemistry Approaches: Investigation into the use of greener solvents and reagents to minimize the environmental impact of the synthesis. This could include exploring enzymatic reactions or biocatalysis, which can offer high selectivity and reduce the need for protecting groups and harsh chemical reagents.
Process Optimization and Intensification: The development of continuous flow manufacturing processes for sultamicillin synthesis could offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality.
Development of Advanced Analytical Techniques for Impurity Profiling
Ensuring the purity and safety of any pharmaceutical product is paramount. For sultamicillin (tosylate), a comprehensive understanding of its impurity profile, including starting materials, intermediates, by-products, and degradation products, is crucial. Future research should focus on the development and application of advanced analytical techniques to achieve this.
While Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used method for the routine analysis of sultamicillin, more sophisticated techniques are needed for in-depth impurity profiling. asm.orgnih.gov A key area of future investigation is the expanded use of hyphenated analytical methods. Techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS) offer superior sensitivity and specificity, enabling the detection and identification of trace-level impurities that may be missed by conventional methods. taylorandfrancis.comyoutube.com
One study has already demonstrated the power of these techniques by identifying and characterizing a new degradation product of sultamicillin, a formaldehyde (B43269) adduct, using LC/MS, Nuclear Magnetic Resonance (NMR), and other spectroscopic methods. researchgate.net Future research should build on this by systematically applying these advanced techniques to:
Characterize all potential process-related impurities and degradation products under various stress conditions (e.g., heat, light, humidity, and pH).
Develop and validate highly sensitive methods for the routine quantification of known and potential genotoxic impurities.
Elucidate the fragmentation pathways of sultamicillin and its impurities using tandem mass spectrometry (MS/MS) to facilitate their structural identification.
A deeper understanding of the impurity profile will not only enhance the quality control of sultamicillin manufacturing but also contribute to a more comprehensive safety assessment of the drug.
Further Investigation of Radiosterilization and Radiosensitivity for Sterilization Processes
Terminal sterilization is a critical step in the manufacturing of sterile pharmaceutical products. While traditional methods like heat and ethylene (B1197577) oxide have limitations, especially for heat-sensitive drugs, radiosterilization using ionizing radiation (e.g., gamma rays or electron beams) offers a viable alternative. nih.gov However, the interaction of radiation with the drug substance can lead to the formation of radiolytic products and a potential loss of potency.
A significant study has been conducted on the radiation sensitivity of sultamicillin tosylate powder using gamma irradiation at doses of 3, 6, 10, and 15 kGy. nih.gov This research, utilizing Electron Spin Resonance (ESR) spectroscopy, investigated the formation and stability of radiolytic intermediates. nih.gov The study found that while the intermediates decayed relatively slowly at room temperature, they were unstable at higher temperatures. nih.gov
Building on this foundational work, future research should aim to:
Compare Different Radiation Sources: A detailed comparative study of the effects of gamma irradiation versus electron beam (e-beam) sterilization on the chemical stability and biological activity of sultamicillin tosylate. E-beam sterilization, with its higher dose rate and shorter exposure time, may result in less degradation for some materials. asm.orgnih.gov
Comprehensive Degradation Product Analysis: The identification and quantification of all significant radiolytic degradation products using the advanced analytical techniques discussed in the previous section (e.g., LC-MS/MS). This is crucial for assessing the safety of the sterilized product.
Impact on Biological Activity: A thorough evaluation of the antimicrobial potency of sultamicillin after irradiation to ensure that the sterilization process does not compromise its efficacy.
Formulation and Excipient Effects: Investigating how different formulations and the presence of various excipients might influence the radiosensitivity of sultamicillin. Some excipients may act as radioprotectants, minimizing degradation.
A more complete understanding of the effects of ionizing radiation on sultamicillin will be essential for validating radiosterilization as a safe and effective terminal sterilization method for this important drug.
Design of Next-Generation Prodrug Systems based on the Sultamicillin Scaffold
The mutual prodrug design of sultamicillin, where ampicillin (B1664943) and sulbactam (B1307) are chemically linked to ensure their co-administration and improve oral bioavailability, is a highly successful strategy. asm.org This concept can be expanded upon to design next-generation prodrug systems with enhanced properties. The sultamicillin scaffold offers a versatile platform for such innovations.
Future research in this domain could explore the following avenues:
Targeted Delivery Systems: One of the most exciting future directions is the development of β-lactamase-activated prodrugs. nih.govasm.org This approach involves designing a prodrug that is selectively cleaved and activated by the β-lactamase enzymes produced by resistant bacteria. nih.govoup.com This would turn the bacteria's primary resistance mechanism into a trigger for its own destruction, allowing for the targeted release of a cytotoxic agent specifically at the site of infection, thereby minimizing collateral damage to the host's microbiome. nih.govoup.com
Novel Drug Conjugates: The sultamicillin scaffold could be used to deliver other active pharmaceutical ingredients beyond ampicillin. By replacing ampicillin with other antibiotics or therapeutic agents, it may be possible to create novel mutual prodrugs with unique therapeutic profiles. For instance, conjugating sulbactam to a different class of antibiotic could create a combination therapy with a broader spectrum of activity.
Enhanced Oral Bioavailability of New β-Lactamase Inhibitors: Many newer and more potent β-lactamase inhibitors, such as avibactam, are only available for intravenous administration due to poor oral bioavailability. nih.gov Applying the mutual prodrug strategy, similar to that of sultamicillin, by linking these inhibitors to a carrier molecule could lead to the development of new oral treatment options for infections caused by highly resistant bacteria.
Linker Modification: The methylene (B1212753) diester linker in sultamicillin dictates the release kinetics of ampicillin and sulbactam. Research into alternative linkers with different chemical properties could allow for the fine-tuning of the release rate of the two active components. This could be used to optimize their synergistic action and potentially improve efficacy.
The principles underlying the design of sultamicillin provide a strong foundation for the development of innovative and more effective antibacterial therapies.
Deeper Understanding of Microorganism Resistance Mechanisms beyond Beta-Lactamases (in relation to sulbactam's PBP binding capacity)
While the primary role of sulbactam in sultamicillin is to inhibit β-lactamase enzymes, it also possesses intrinsic antibacterial activity against certain pathogens, notably Acinetobacter baumannii. asm.orgnih.gov This activity is not due to β-lactamase inhibition but rather its ability to bind to and inactivate essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3. researchgate.netnih.gov This dual mechanism of action is a significant advantage, but the emergence of resistance to this intrinsic activity warrants further investigation.
Future research should focus on elucidating the non-β-lactamase-mediated resistance mechanisms to sulbactam, with a particular emphasis on its interaction with PBPs. Key areas for investigation include:
Characterization of PBP Alterations: A detailed molecular and structural analysis of mutations in the genes encoding PBP1 and PBP3 in sulbactam-resistant clinical isolates. Understanding how these mutations alter the binding affinity of sulbactam is crucial for predicting and overcoming resistance. nih.gov
Role of Other Resistance Mechanisms: Investigating the contribution of other potential resistance mechanisms, such as the upregulation of efflux pumps that actively transport the drug out of the bacterial cell, or modifications to the bacterial outer membrane that reduce drug permeability. nih.gov
Synergistic PBP Inhibition: Ampicillin and sulbactam have different primary PBP targets; ampicillin preferentially binds to PBP3, which is involved in septum formation, while sulbactam has a strong affinity for PBP1, which is involved in cell elongation. nih.gov A deeper understanding of the synergistic bactericidal effect resulting from the simultaneous inhibition of these different PBPs could inform the design of more effective combination therapies.
Frequency and Fitness Cost of Resistance: Determining the frequency at which resistance to sulbactam's intrinsic activity emerges and assessing the biological fitness cost of such resistance. Studies have suggested that mutations in pbp3 that confer high-level resistance to sulbactam may also reduce the fitness of the bacteria, potentially limiting their clinical impact. nih.gov
A more profound understanding of these resistance mechanisms will be critical for preserving the long-term efficacy of sultamicillin and for the rational design of future antibacterial agents that can circumvent these evolving challenges.
Q & A
Q. What is the molecular mechanism of sultamicillin tosylate’s β-lactamase inhibition, and how does its dual-ester structure enhance bioavailability?
Sultamicillin tosylate combines sulbactam (a β-lactamase inhibitor) and ampicillin (a β-lactam antibiotic) via a double-ester linkage, enabling oral absorption. The tosylate salt improves solubility, while enzymatic hydrolysis in vivo releases both active components. Sulbactam irreversibly inhibits β-lactamases by forming a covalent acyl-enzyme complex, protecting ampicillin from degradation . Methodologically, confirm this mechanism using enzymatic assays (e.g., spectrophotometric monitoring of β-lactamase activity inhibition) paired with pharmacokinetic profiling of ester hydrolysis rates.
Q. What validated analytical methods are recommended for quantifying sultamicillin tosylate in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (e.g., C18 columns, mobile phase: methanol-phosphate buffer) is widely validated for sultamicillin quantification. Key validation parameters include linearity (1–50 µg/mL, R² >0.999), precision (%RSD <2%), and recovery (98–102%) . UV spectrophotometry at 220–230 nm offers a cost-effective alternative but lacks specificity for degradation product analysis . Always cross-validate with pharmacopeial standards (e.g., European Pharmacopoeia 6.0) .
Advanced Research Questions
Q. How can HPLC parameters be optimized to simultaneously quantify sultamicillin tosylate and its degradation products under stress conditions?
Design a gradient elution protocol (e.g., 0.1% trifluoroacetic acid/acetonitrile) to resolve sultamicillin, sulbactam, and ampicillin peaks. Use photodiode array detection (PDA) to identify degradation products (e.g., open-ring derivatives). Validate forced degradation studies (acid/alkali hydrolysis, oxidation) per ICH guidelines, ensuring resolution factors >1.5 and peak purity >99% . Laviana et al. (2003) demonstrated in-process control using this approach for manufacturing quality assurance .
Q. How should researchers address conflicting bioavailability data in pharmacokinetic studies of sultamicillin tosylate?
Contradictions often arise from variability in hydrolysis rates (e.g., esterase activity differences across populations) or formulation excipients. Perform meta-analyses stratified by demographic factors (age, renal function) and formulation type (tablet vs. suspension). Use compartmental modeling to compare absorption rate constants (Ka) and bioavailability (AUC₀–∞) across studies. Friedel et al. (1991) noted a 75% bioavailability range in healthy adults, emphasizing the need for population-specific dosing .
Q. What experimental design principles apply to evaluating sultamicillin tosylate in combination therapies against multidrug-resistant pathogens?
Use checkerboard assays or time-kill curves to assess synergy with other β-lactams (e.g., ceftazidime). Define fractional inhibitory concentration indices (FICI ≤0.5 = synergy). For in vivo models, optimize dosing intervals to align with the hydrolysis half-life of sultamicillin (e.g., 1.2 hours in rodents). Include controls for β-lactamase overexpression to isolate the contribution of sulbactam .
Q. How can stability-indicating methods distinguish between sultamicillin tosylate’s polymorphic forms?
Employ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to characterize crystalline vs. amorphous forms. Pair with HPLC to correlate polymorphic stability with degradation kinetics under humidity/temperature stress. Kshirsagar et al. (2018) identified a 5% loss in potency for the amorphous form after 6 months at 40°C/75% RH .
Methodological & Reporting Guidelines
Q. What are the minimum reporting standards for sultamicillin tosylate studies in antimicrobial efficacy journals?
- Experimental section : Detail hydrolysis conditions (pH, temperature), microbial strains (ATCC codes), and β-lactamase variants (e.g., TEM-1, SHV-1).
- Data presentation : Use tabulated MIC values (µg/mL) with 95% confidence intervals. Include chromatograms with peak annotations for analytical methods.
- Ethical compliance : Declare animal/human ethics approvals and align with CONSORT or ARRIVE guidelines for preclinical/clinical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
